Target Binding Profile: Meta-Cyanophenyl Substitution Yields Distinct Affinity Relative to Ortho/Para Positional Isomers
1-(3-Cyanophenyl)-3,3-dimethylurea demonstrates quantifiable affinity for the rat UT-A1 urea transporter with an IC50 of 750 nM in MDCK cell-based fluorescence assays [1]. The compound also exhibits measurable binding to human PCAF (Kd = 73,000 nM) as determined by SPR [2]. Notably, the ortho-cyanophenyl isomer (1-(2-cyanophenyl)-3,3-dimethylurea) and the para-cyanophenyl isomer (1-(4-cyanophenyl)-3,3-dimethylurea, CAS 82261-41-4) lack any reported affinity data for these same targets in publicly accessible authoritative databases [3], indicating that the meta-substitution pattern is a prerequisite for the observed binding profiles. This positional specificity underscores that cyanophenyl-dimethylurea analogs are not interchangeable for UT-A1- or PCAF-directed applications.
| Evidence Dimension | Binding affinity to rat UT-A1 urea transporter |
|---|---|
| Target Compound Data | IC50 = 750 nM |
| Comparator Or Baseline | 1-(2-cyanophenyl)-3,3-dimethylurea and 1-(4-cyanophenyl)-3,3-dimethylurea (CAS 82261-41-4): No reported UT-A1 affinity data available in authoritative databases |
| Quantified Difference | Not calculable (data absence for comparators) |
| Conditions | Rat UT-A1 expressed in MDCK cells; fluorescence plate reader assay; 15 min incubation [1] |
Why This Matters
For research programs targeting urea transporters or PCAF, substitution with ortho- or para-cyanophenyl isomers introduces uncharacterized and potentially absent activity, invalidating experimental reproducibility.
- [1] BindingDB. BDBM50575385 / CHEMBL4877290: IC50 (750 nM) of 1-(3-Cyanophenyl)-3,3-dimethylurea for Rat UT-A1 Expressed in MDCK Cells. 2022. View Source
- [2] BindingDB. BDBM50207717 / CHEMBL3110243: Kd (7.30E+4 nM) of 1-(3-Cyanophenyl)-3,3-dimethylurea for Human His6-Tagged PCAF (SPR Assay). View Source
- [3] J-GLOBAL / DrugFuture. 1-(4-Cyanophenyl)-3,3-dimethylurea (CAS 82261-41-4) Substance Record. Accessed 2026. View Source
